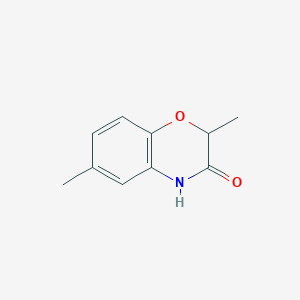

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

2,6-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNQUXZPFSCXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398810 | |

| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17959-90-9 | |

| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold, with the chemical formula C₁₀H₁₁NO₂, represents a specific derivative within the broader class of benzoxazinones. While this particular compound (CAS No. 17959-90-9) is documented, detailed public-domain data regarding its specific basic properties, experimental protocols, and biological activities are scarce.[1] This guide, therefore, provides a comprehensive overview of the core 2H-1,4-benzoxazin-3(4H)-one structure and its derivatives as a foundational reference. The information presented is collated from various scientific sources and is intended to inform research and development efforts centered on this heterocyclic system.

Benzoxazine derivatives are recognized for their wide range of pharmacological activities, serving as crucial skeletons in the design of new biologically active compounds.[2] Their versatility has led to their investigation in various therapeutic areas, including as antimicrobial, antimycobacterial, antidiabetic, and antidepressant agents.[2][3]

Physicochemical Properties

| Property | 2H-1,4-Benzoxazin-3(4H)-one | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |

| Molecular Formula | C₈H₇NO₂ | C₁₀H₁₃NO |

| Molecular Weight | 149.15 g/mol | 163.22 g/mol |

| CAS Number | 5466-88-6 | 58959-93-6 |

| Melting Point | 173-175 °C | Not available |

| Solubility | Methanol: 25 mg/mL (clear, colorless) | Not available |

| Predicted XlogP | Not available | 2.4[4] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for 2H-1,4-benzoxazin-3(4H)-one derivatives provide a foundational methodology. A common approach involves the cyclization of a substituted 2-aminophenol with an α-haloacetyl halide.

General Experimental Protocol for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives:

-

Starting Materials: A substituted 2-aminophenol and chloroacetyl chloride (or a similar α-haloacetyl halide).

-

Reaction: The 2-aminophenol is dissolved in a suitable aprotic solvent, such as acetone or dichloromethane.

-

Base: An appropriate base, like sodium bicarbonate or triethylamine, is added to the solution to act as a scavenger for the hydrogen halide byproduct.

-

Acylation: Chloroacetyl chloride is added dropwise to the cooled reaction mixture.

-

Cyclization: After the initial acylation, the intermediate is heated to induce intramolecular cyclization, forming the benzoxazinone ring.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Hypothetical Workflow for the Synthesis of this compound:

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been the subject of extensive research, revealing a wide spectrum of pharmacological properties.

Derivatives of this scaffold have been investigated for their potential as:

-

Anticancer Agents: Certain benzoxazinone derivatives have been shown to induce DNA damage in tumor cells, leading to apoptosis.[5] Some have also been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator implicated in hematologic malignancies.[6]

-

Antimicrobial Agents: Various substituted benzoxazinones have demonstrated in vitro activity against a range of bacterial and fungal pathogens.[2]

-

Antidepressants: The structural similarity of some benzoxazinones to known psychoactive compounds has prompted investigations into their potential as antidepressant agents.[2]

-

Potassium Channel Activators: Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been patented for their use as potassium channel activating agents.[7]

The precise signaling pathways modulated by this compound remain to be elucidated. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes in cell proliferation and survival pathways, or the modulation of ion channel function. For example, the anticancer activity of some benzoxazinones is linked to the induction of DNA damage and subsequent activation of apoptotic pathways.

Illustrative Signaling Pathway (Apoptosis Induction):

Conclusion

While specific experimental data for this compound are limited, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives represents a promising scaffold for the development of novel therapeutic agents. The information provided in this guide on the general properties, synthesis, and biological activities of this class of compounds serves as a valuable starting point for researchers and drug development professionals. Further investigation into the specific characteristics and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. jocpr.com [jocpr.com]

- 3. oaji.net [oaji.net]

- 4. PubChemLite - 2,6-dimethyl-3,4-dihydro-2h-1,4-benzoxazine (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates information from closely related analogues and the broader class of 2H-1,4-benzoxazin-3(4H)-ones to provide a thorough and practical resource.

Chemical Structure and Properties

This compound belongs to the benzoxazinone class of heterocyclic compounds. The core structure consists of a benzene ring fused to a 1,4-oxazine ring, with a ketone group at the 3-position. In this specific derivative, methyl groups are substituted at the 2 and 6 positions of the benzoxazinone scaffold.

Chemical Structure:

Table 1: Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | Calculated |

| Molecular Weight | 177.20 g/mol | Calculated |

| IUPAC Name | 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-3-one | |

| Melting Point | Not available. Expected to be a solid at room temperature. | Inferred from related compounds |

| Solubility | Not available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| LogP | Not available. Predicted to be moderately lipophilic. |

Table 2: Spectroscopic Data (Hypothetical)

| Technique | Expected Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (m, 3H, Ar-H), 4.6 (q, 1H, J=6.8 Hz, H-2), 3.4 (s, 1H, NH), 2.3 (s, 3H, Ar-CH₃), 1.5 (d, 3H, J=6.8 Hz, C2-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168 (C=O), 145 (C-O), 132, 130, 128, 125, 120 (Ar-C), 55 (C-2), 21 (Ar-CH₃), 16 (C2-CH₃) ppm. |

| IR (KBr) | ν 3200-3300 (N-H stretch), 1680-1700 (C=O stretch, amide), 1600, 1500 (C=C stretch, aromatic), 1250 (C-O stretch) cm⁻¹. |

| Mass Spec (EI) | m/z 177 (M⁺), 162 (M⁺ - CH₃), 134 (M⁺ - C₂H₃O), 106. |

Synthesis

The synthesis of this compound can be achieved through a well-established two-step procedure common for this class of compounds: O-alkylation of a substituted 2-nitrophenol followed by reductive cyclization.[1]

Experimental Protocol: Synthesis of this compound

Step 1: O-alkylation of 4-methyl-2-nitrophenol

-

To a solution of 4-methyl-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

To this suspension, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methyl-2-nitrophenoxy)propanoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Reductive Cyclization

-

Dissolve the purified ethyl 2-(4-methyl-2-nitrophenoxy)propanoate (1.0 eq) in a solvent mixture, such as ethanol/water or acetic acid.

-

Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl), or use catalytic hydrogenation (H₂, Pd/C).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts or catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified product.

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] Two potential mechanisms of action are highlighted below based on studies of related compounds.

Activation of the Nrf2-HO-1 Antioxidant Pathway

Several studies have shown that benzoxazinone derivatives can exert anti-inflammatory and cytoprotective effects by activating the Nrf2-HO-1 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1).

Diagram 2: Nrf2-HO-1 Signaling Pathway

Caption: Activation of Nrf2-HO-1 pathway.

Induction of DNA Damage Response

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anticancer activity by inducing DNA damage in tumor cells.[4] These compounds may act as intercalating agents or generate reactive oxygen species that cause single or double-strand breaks in DNA. This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

Diagram 3: DNA Damage Response Pathway

Caption: Induction of DNA Damage Response.

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the benzoxazinone family. Based on the known bioactivities of related compounds, it holds potential for development as a therapeutic agent, particularly in the areas of cancer and inflammatory diseases. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological evaluation to confirm its activity and elucidate its precise mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the acylation of 2-amino-5-methylphenol with chloroacetyl chloride, followed by an intramolecular cyclization to yield the target benzoxazinone. This document outlines the detailed experimental protocol, presents key reaction data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal synthesis route for this compound is initiated from the commercially available starting material, 2-amino-5-methylphenol. The synthesis proceeds via an N-acylation followed by an intramolecular Williamson ether synthesis.

The key steps are:

-

N-Acylation: The amino group of 2-amino-5-methylphenol is acylated using chloroacetyl chloride. This reaction forms the intermediate, 2-(chloroacetylamino)-5-methylphenol.

-

Intramolecular Cyclization: The phenoxide, formed by deprotonation of the hydroxyl group of the intermediate in the presence of a base, undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the 1,4-benzoxazin-3-one ring.

The overall reaction is depicted below:

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2-(chloroacetylamino)-5-methylphenol (Intermediate)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-methylphenol (1 equivalent) in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(chloroacetylamino)-5-methylphenol. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the crude 2-(chloroacetylamino)-5-methylphenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

-

Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: N-Acylation | Step 2: Intramolecular Cyclization |

| Reactants | 2-amino-5-methylphenol, Chloroacetyl chloride | 2-(chloroacetylamino)-5-methylphenol, Potassium carbonate |

| Solvent | Dichloromethane or Ethyl Acetate | Acetone or DMF |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 2 - 4 hours | 4 - 8 hours |

| Typical Yield | 85 - 95% | 70 - 85% |

Logical Workflow for Synthesis and Purification

The logical workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis and purification of the target compound.

An In-depth Technical Guide to 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS Number: 17959-90-9

This technical guide provides a comprehensive overview of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | - |

| Molecular Weight | 177.20 g/mol | - |

| CAS Number | 17959-90-9 | - |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

A representative, generalized experimental protocol for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative is as follows:

General Procedure for the Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one Derivatives:

-

N-acylation: To a solution of the appropriately substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), an α-haloacetyl halide (e.g., chloroacetyl chloride) or α-haloester is added dropwise at a controlled temperature (e.g., 0 °C). A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the hydrogen halide formed during the reaction. The reaction mixture is stirred for several hours at room temperature.

-

Cyclization: After the N-acylation is complete, a base (e.g., potassium carbonate, sodium hydride) is added to the reaction mixture to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the benzoxazinone ring. The reaction is often heated to reflux to ensure complete cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 3,4-dihydro-2H-1,4-benzoxazin-3-one derivative.

Biological Activity and Potential Signaling Pathways

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. While specific IC₅₀ values for this compound are not available, related compounds have shown significant activity. For instance, certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles exhibited potent anticancer activity against A549 lung cancer cells, with IC₅₀ values in the low micromolar range.[3]

Potential Signaling Pathways Involved in Anticancer Activity:

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers. Several heterocyclic compounds, including those with scaffolds similar to benzoxazinones, have been developed as inhibitors of this pathway.[5] It is plausible that this compound could exert its potential anticancer effects through modulation of the PI3K/mTOR pathway.

Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.

-

VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Given that other heterocyclic compounds have been shown to target this pathway, it represents another potential mechanism of action for benzoxazinone derivatives.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives.[7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While specific minimum inhibitory concentration (MIC) values for the title compound are not available, related structures have exhibited MIC values in the range of 12.5-50 µg/mL against various microorganisms.[7][8] The structure-activity relationship studies suggest that the nature and position of substituents on the benzoxazine ring play a crucial role in determining the antimicrobial potency.

Analytical Data

-

¹H NMR: Signals corresponding to the two methyl groups, the methylene protons of the oxazine ring, and the aromatic protons. The chemical shifts and coupling patterns would be indicative of their respective positions on the molecule.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the two methyl carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ).

Conclusion

This compound belongs to a class of heterocyclic compounds with demonstrated potential in medicinal chemistry. While specific experimental data for this particular derivative is limited, the broader family of benzoxazinones exhibits promising anticancer and antimicrobial activities. Further research is warranted to synthesize and evaluate the biological profile of this compound and to elucidate its precise mechanism of action. The information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonist antibodies to vascular endothelial growth factor receptor 2 (VEGFR-2) as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not extensively available in publicly accessible literature. This guide, therefore, focuses on the biological profiles of structurally related 1,4-benzoxazin-3-one derivatives to provide a comprehensive and insightful overview of the therapeutic potential of this chemical scaffold.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] This document provides a detailed technical overview of these activities, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 1,4-benzoxazin-3-one derivatives against different cancer cell lines, fungal strains, and bacteria. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key measures of a compound's potency.

Table 1: Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound ID | Cell Line | IC50 (μM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [3] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [3] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [3] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [3] |

| 5b | MCF-7 (Breast Cancer) | 17.08 (μg/mL) | [3] |

| 5b | HeLa (Cervical Cancer) | 15.38 (μg/mL) | [3] |

| 3c | A549 (Lung Cancer) | 3.29 | [3] |

| 12g | Breast Cancer Cell Lines | 0.46 (EGFR Inhibition) | [3] |

Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound ID | Fungal Strain | EC50 (μg/mL) | Reference |

| 5l | Gibberella zeae | 20.06 | [4][5] |

| 5o | Gibberella zeae | 23.17 | [2][4][5] |

| 5q | Pellicularia sasakii | 26.66 | [2][4][5] |

| 5r | Phytophthora infestans | 15.37 | [4][5] |

| 5p | Capsicum wilt | 26.76 | [4][5] |

| 4a | Various Phytopathogenic Fungi | - (Complete inhibition at 200 mg/L) | [6] |

| 4g | Various Phytopathogenic Fungi | - (Complete inhibition at 200 mg/L) | [6] |

| 6 | Various Phytopathogenic Fungi | - (Complete inhibition at 200 mg/L) | [6] |

Table 3: Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound ID | Bacterial Strain | EC50 (μg/mL) | Reference |

| 4n | Pseudomonas syringae pv actinidiae | 4.95 | [7] |

| 4n | Xanthomonas axonopodis pv citri | 4.71 | [7] |

| 4n | Xanthomonas oryzae pv oryzae | 8.50 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

-

Preparation of Fungal Cultures: Fungal strains are subcultured on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubated to ensure purity and viability.

-

Preparation of Test Compounds: Stock solutions of the 1,4-benzoxazin-3-one derivatives are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired test concentrations.

-

Assay Procedure: a. A specified volume of the test compound solution is mixed with the molten agar medium and poured into Petri dishes. b. A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the agar plate. c. Plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period. d. The diameter of the fungal colony is measured.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated relative to a solvent control. The EC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

-

Cell Culture: Human tumor cell lines are cultured in an appropriate medium until they reach the exponential growth phase.[8]

-

Cell Seeding: Cells are detached, counted, and seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well).[9] Plates are incubated to allow for cell attachment and recovery.[9]

-

Compound Treatment: The cells are treated with various concentrations of the 1,4-benzoxazin-3-one derivatives and incubated for a specified duration (e.g., 24-72 hours).

-

MTT Addition and Incubation: a. 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[9] b. The plate is incubated for 2 to 4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[8][9]

-

Solubilization of Formazan: 100 μL of a detergent reagent (e.g., DMSO or isopropanol) is added to each well to solubilize the formazan crystals.[8][9][10] The plate is then left at room temperature in the dark for 2 hours.[9]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9][10]

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control wells, and the IC50 value is determined from the dose-response curve.

Visualizations: Synthesis and Signaling Pathways

The synthesis of 1,4-benzoxazin-3-one derivatives often involves a multi-step process, including cyclization and subsequent functionalization. A representative workflow is depicted below.

Caption: Generalized synthesis of 1,4-benzoxazin-3-one derivatives.

Several 1,4-benzoxazin-3-one derivatives have been shown to exert their anticancer effects by inducing DNA damage, leading to apoptosis.[3] A proposed signaling pathway for this mechanism is illustrated below.

Caption: Proposed anticancer mechanism of 1,4-benzoxazin-3-ones.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atcc.org [atcc.org]

- 10. MTT assay overview | Abcam [abcam.com]

In-Depth Technical Guide on the 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Core: A Review of the Broader 1,4-Benzoxazin-3-one Scaffold

Disclaimer: Extensive research did not yield specific data regarding the mechanism of action, quantitative biological assays, or detailed experimental protocols for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one . This guide will provide an in-depth overview of the known biological activities and potential mechanisms of action for the broader class of 2H-1,4-benzoxazin-3-one derivatives, for which a significant body of research exists.

Introduction to the 2H-1,4-Benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and relatively low toxicity.[1] This versatile structure has been extensively modified to develop novel therapeutic agents across various disease areas, including neurodegenerative disorders, inflammation, cancer, and infectious diseases.[2][3] Naturally occurring 2H-1,4-benzoxazin-3(4H)-ones, such as those found in cereal plants, are known for their intrinsic resistance properties.[4]

Biological Activities and Potential Mechanisms of Action

Derivatives of the 2H-1,4-benzoxazin-3-one scaffold have demonstrated a wide array of pharmacological effects. The following sections detail the key activities and elucidated or proposed mechanisms of action.

Anti-inflammatory Activity

Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for their anti-inflammatory properties. A notable strategy involves the incorporation of a 1,2,3-triazole moiety, which has been shown to confer potent anti-inflammatory effects.[1]

Mechanism of Action: In lipopolysaccharide (LPS)-induced BV-2 microglial cells, these compounds effectively reduced the production of nitric oxide (NO) and significantly decreased the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] Furthermore, they downregulated the transcription and protein levels of the inflammation-related enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

One derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][5][6]oxazin-4-one, exhibited significant anti-inflammatory activity with a 62.61% inhibition of rat paw edema.[7][8]

Caption: Anti-inflammatory mechanism of 1,4-benzoxazin-3-one derivatives.

Anticancer Activity

The planar structure of the 2H-1,4-benzoxazin-3(4H)-one core makes it a suitable candidate for intercalation into DNA, leading to the exploration of its anticancer potential.[9]

Mechanism of Action: A series of novel compounds with 1,2,3-triazole groups introduced at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to induce DNA damage in tumor cells, as evidenced by the upregulation of γ-H2AX.[9] This DNA damage subsequently triggers apoptosis through the increased expression of caspase-7.[9] Additionally, 2H-1,4-benzoxazin-3(4H)-one–amide hybrids have demonstrated potent epidermal growth factor receptor (EGFR) inhibitory activity.[9]

| Compound | Cell Line | Activity | IC50 (µM) |

| c5 | Huh-7 (Liver Cancer) | Inhibitory | 28.48[9] |

| c14 | Huh-7 (Liver Cancer) | Inhibitory | 32.60[9] |

| c16 | Huh-7 (Liver Cancer) | Inhibitory | 31.87[9] |

| c18 | Huh-7 (Liver Cancer) | Inhibitory | 19.05[9] |

| 12g | Breast Cancer | EGFR Inhibition | 0.46[9] |

Neuroprotective and Antidepressant Activities

Derivatives of 2H-1,4-benzoxazin-3-one have been investigated for their potential in treating neurodegenerative diseases and depression.

Mechanism of Action:

-

Alzheimer's Disease: One derivative, compound 7d, acts as a non-competitive inhibitor of human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM, suggesting its potential for Alzheimer's treatment.[1]

-

Depression: Compound 45c, also featuring the 2H-1,4-benzoxazin-3-one scaffold, is a potent dopamine D2 receptor antagonist and exhibits high activity in inhibiting serotonin reuptake.[1]

Antimicrobial and Antifungal Activities

The benzoxazine core is associated with a broad range of antimicrobial and antifungal activities.[2][5]

Mechanism of Action: While the specific mechanisms are not fully elucidated in the provided results, various derivatives have shown efficacy against a range of pathogens.

-

Chloro-substituted 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones exhibited notable activity against S. aureus, E. coli, and C. albicans.[5]

-

Novel 3-(2-oxo-2H-benzo[b][5][10]oxazin-3-yl)propanoates were active against Candida albicans.[4]

-

1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety displayed good to excellent activity against various plant pathogenic fungi, with compound 5s being particularly effective against P. infestans.[11]

Herbicidal Activity

Benzoxazinone-pyrimidinedione hybrids have been developed as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis, making them effective herbicides.[6]

Mechanism of Action: Compound 7af was identified as a highly potent and selective PPO inhibitor, with a Ki value of 14 nM for Nicotiana tabacum PPO (NtPPO) and 44.8 μM for human PPO (hPPO), indicating a high safety profile for humans.[6]

Caption: Herbicidal mechanism via PPO inhibition.

Experimental Protocols

While specific protocols for this compound are unavailable, the following are representative synthetic methods for the broader class of compounds.

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazoles

-

Condensation: 7-amino-2H-benzo[b][5][10]oxazin-3(4H)-one is condensed with 3-ethynylbenzoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to yield terminal alkyne compounds.[9]

-

Click Reaction: The resulting terminal alkynes are then reacted with various azide compounds to form the 1,2,3-triazole ring.[9]

Synthesis of Benzoxazinone-Pyrimidinedione Hybrids

The synthesis of these complex molecules involves a multi-step process that culminates in the coupling of the benzoxazinone and pyrimidinedione moieties.[6]

Synthesis of 3-(2-Oxo-2H-benzo[b][5][10]oxazin-3-yl)propanoates

These compounds are synthesized through the reaction of dimethyl-2-oxoglutarate with an equimolar amount of a substituted 2-aminophenol under mild conditions.[4]

Conclusion

The 2H-1,4-benzoxazin-3-one scaffold is a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, antimicrobial, and herbicidal effects. The mechanisms of action are varied and target-specific, ranging from enzyme inhibition and receptor antagonism to the induction of DNA damage.

Despite the extensive research on this class of compounds, there is a notable absence of specific data for This compound . Further investigation into the synthesis and biological evaluation of this specific derivative is warranted to elucidate its potential therapeutic applications and mechanism of action.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. univ-blida.dz [univ-blida.dz]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 9. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpr.com [ijrpr.com]

- 11. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of 1,4-Benzoxazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic development of 1,4-benzoxazinone derivatives. This class of heterocyclic compounds, first identified as natural products in the 1960s, has garnered significant attention for its diverse biological activities, paving the way for extensive research in medicinal chemistry and drug development.[1]

Discovery and Natural Occurrence

The history of 1,4-benzoxazinones begins with the isolation of naturally occurring derivatives from various plants, particularly in the Gramineae family (grasses) such as maize, wheat, and rye.[2][3] In the early 1960s, two key compounds were identified: 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA).[2][4][5] DIMBOA was first identified in maize in 1962 and was initially termed the "corn sweet substance".[6]

These compounds play a crucial role in the plant's defense mechanisms against a wide range of pests and pathogens, acting as natural pesticides, insecticides, and allelopathic agents.[2][6] In plants, they are typically stored as inactive glucosides, which upon tissue damage, are hydrolyzed by glucosidases to release the toxic aglycones.[2][3] The biosynthesis of these compounds in plants, particularly the pathway leading to DIMBOA, has been extensively studied.[2][7][8]

Biosynthesis of DIMBOA in Maize

The biosynthetic pathway of DIMBOA in maize is a well-characterized process that starts from indole-3-glycerol phosphate, a derivative of the tryptophan biosynthesis pathway. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of DIBOA, which is then glucosylated and subsequently converted to DIMBOA-glucoside.[2][7]

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DIMBOA - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. These predictions are derived from the analysis of the unsubstituted 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold and related substituted derivatives.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | br s | 1H | N-H |

| ~6.8 - 7.1 | m | 3H | Aromatic H |

| ~4.6 | q | 1H | C2-H |

| ~2.3 | s | 3H | C6-CH₃ |

| ~1.5 | d | 3H | C2-CH₃ |

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (C3) |

| ~145 | Aromatic C-O |

| ~130 | Aromatic C-N |

| ~125-130 | Aromatic C-H & C-C |

| ~115-120 | Aromatic C-H |

| ~75 | C2 |

| ~21 | C6-CH₃ |

| ~15 | C2-CH₃ |

Predicted Infrared (IR) Spectroscopic Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O-C Stretch (Aryl Ether) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular Ion) |

| 176 | Medium | [M - CH₃]⁺ |

| 148 | Medium | [M - C₂H₃O]⁺ |

| 120 | High | [C₈H₈O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzoxazinone derivatives, based on methods reported in the literature for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the spectrum can be obtained by preparing a KBr pellet containing a small amount of the compound or by using the attenuated total reflectance (ATR) technique. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, and a mass spectrum is obtained by scanning a suitable mass range (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow and Pathway Diagrams

Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic characterization.

Due to the absence of specific biological activity data for this compound in the public domain, a signaling pathway diagram cannot be provided. The benzoxazinone scaffold is, however, known to be present in various biologically active molecules, and further research may elucidate specific pathways for this compound.

References

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one solubility profile

An In-depth Technical Guide on the Solubility Profile of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 17959-90-9) is a heterocyclic organic compound belonging to the benzoxazinone class.[1] Derivatives of the 1,4-benzoxazin-3-one core are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] Understanding the solubility profile of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and efficacy.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details common experimental protocols for solubility determination, and visualizes relevant workflows and biological pathways.

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative information can be inferred from the behavior of the parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, and general principles of organic chemistry. The parent compound is known to be soluble in methanol.

For novel compounds like this compound, a systematic solubility assessment is required. The table below outlines the typical solvents and conditions used for such an evaluation.

Table 1: Standard Solvents for Solubility Assessment of Heterocyclic Compounds

| Solvent Class | Specific Solvents | Rationale for Use in Drug Discovery |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH and isotonic conditions.[6] |

| pH-adjusted Buffers (e.g., pH 1.2, 4.5, 6.8) | Assesses pH-dependent solubility, crucial for predicting absorption in the gastrointestinal tract.[7] | |

| Polar Protic Solvents | Water, Ethanol, Methanol | Commonly used in formulations and initial screening; water is the universal biological solvent.[6] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High dissolving power for a wide range of polar and nonpolar compounds; often used for creating stock solutions.[6] |

| Nonpolar Solvents | Heptane, Cyclohexane | Used to assess lipophilicity and solubility in non-aqueous environments. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound.[8]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., PBS pH 7.4, water, ethanol). The presence of undissolved solid is necessary to ensure saturation.[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replication: The experiment should be performed with a minimum of three replicates for each solvent condition to ensure statistical validity.[7]

Kinetic Solubility Determination: High-Throughput Screening (HTS)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a higher throughput method suitable for early drug discovery.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 200 mM).[6]

-

Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate to create a range of concentrations.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1.5-2 hours). The concentration at which precipitation occurs is then measured. This can be detected by various methods:

-

Turbidimetry/Nephelometry: Measures the cloudiness of the solution caused by precipitated particles.

-

UV-Spectrometry: Measures the absorbance of the solution after filtering out the precipitate.

-

Direct UV Reading: Compares the UV absorbance before and after precipitation.

-

Mandatory Visualization

Experimental Workflow and Biological Context

The following diagrams illustrate a typical solubility testing workflow and a relevant biological signaling pathway where benzoxazinone derivatives have shown activity.

Caption: Thermodynamic solubility workflow via the shake-flask method.

Caption: Potential anti-inflammatory signaling pathway inhibition.

Factors Influencing Solubility

Several physicochemical factors can significantly alter the solubility of a compound.

-

pH: For compounds with ionizable groups, solubility can be highly pH-dependent. Although this compound does not have strongly acidic or basic centers, the amide-like nitrogen could exhibit very weak basicity, potentially leading to slight solubility changes in highly acidic media.

-

Temperature: The effect of temperature on solubility depends on whether the dissolution process is endothermic or exothermic.[9] For most organic solids, solubility increases with temperature.[9] This relationship should be experimentally verified.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. Characterizing the solid-state form is crucial for reproducible solubility measurements.

Conclusion

While specific, quantitative solubility data for this compound remains to be published, this guide outlines the necessary framework for its comprehensive evaluation. The compound is part of the broader benzoxazinone class, which is under active investigation for its therapeutic potential, particularly in anti-inflammatory pathways.[4] A thorough assessment using standardized protocols, such as the shake-flask and kinetic solubility assays, is a prerequisite for advancing this compound through the drug discovery pipeline. The provided experimental designs and visualizations serve as a robust starting point for researchers and drug development professionals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a heterocyclic compound with potential applications in medicinal chemistry. Benzoxazinone derivatives are known to exhibit a range of biological activities, making their synthesis a key area of interest in drug discovery.[1] The described method involves the acylation of 2-amino-5-methylphenol with 2-chloropropionyl chloride, followed by an intramolecular cyclization to yield the target compound. This protocol is intended to provide a reproducible and efficient method for obtaining this compound for further research and development.

Introduction

1,4-Benzoxazinone derivatives are an important class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1] These compounds have been reported to possess anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2] The synthesis of novel benzoxazinone derivatives is a crucial step in the development of new therapeutic agents. This application note details a straightforward and effective protocol for the synthesis of this compound, a specific derivative with potential for biological evaluation. The synthetic strategy is based on established methods for the formation of the benzoxazinone ring system from 2-aminophenol precursors.[3]

Reaction Scheme

The synthesis of this compound is achieved through a two-step one-pot reaction. The first step is the N-acylation of 2-amino-5-methylphenol with 2-chloropropionyl chloride. The second step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the heterocyclic ring.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 2-amino-5-methylphenol and 2-chloropropionyl chloride.

Materials:

-

2-Amino-5-methylphenol (98% purity)[4]

-

2-Chloropropionyl chloride (98% purity)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution (saturated NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylphenol (1.23 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous acetone.

-

Addition of Acyl Chloride: Stir the mixture at room temperature for 15 minutes. In a dropping funnel, prepare a solution of 2-chloropropionyl chloride (1.27 g, 10 mmol) in 20 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 8-12 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane = 3:7).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Extraction: Dissolve the crude product in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Amino-5-methylphenol | 1.23 g (10 mmol) |

| 2-Chloropropionyl chloride | 1.27 g (10 mmol) |

| Potassium Carbonate | 2.76 g (20 mmol) |

| Reaction Conditions | |

| Solvent | Acetone (anhydrous) |

| Reaction Temperature | Reflux (~56 °C) |

| Reaction Time | 8-12 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Theoretical Yield | 1.77 g |

| Purification | |

| Method | Column Chromatography |

| Eluent | Ethyl acetate/Hexane |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The availability of a reliable synthetic route to this and other benzoxazinone derivatives is essential for advancing research into their potential therapeutic applications. Further studies can be conducted to optimize the reaction conditions and to explore the biological activities of the synthesized compound.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Analysis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 17959-90-9; Molecular Formula: C₁₀H₁₁NO₂).[1] Given the limited availability of specific analytical methods for this compound in peer-reviewed literature, this guide presents methodologies adapted from the analysis of structurally related benzoxazinone derivatives. These protocols serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazinone compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in various matrices. A reverse-phase HPLC method is generally suitable for this class of compounds.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the analysis of this compound using HPLC with UV detection. Optimization of the mobile phase composition and gradient may be required to achieve the best separation for specific sample matrices.

a. Instrumentation and Columns:

-

Any standard HPLC system equipped with a UV-Vis detector.

-

A C18 reverse-phase column is recommended.

b. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for MS compatibility)

-

Methanol (for sample preparation)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

c. Sample Preparation:

-

Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

-

Dissolve the sample containing this compound in methanol to a suitable concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

e. Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation

GC-MS is a powerful technique for the identification of this compound, particularly in complex mixtures. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for GC-MS analysis. The choice of derivatizing agent and temperature program should be optimized based on preliminary experiments.

a. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

b. Reagents and Materials:

-

Helium (carrier gas, 99.999% purity)

-

Dichloromethane or Ethyl Acetate (solvent)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

This compound reference standard

c. Sample Preparation and Derivatization:

-

Dissolve a small amount of the sample in dichloromethane.

-

If derivatization is required, add the derivatizing agent (e.g., 50 µL of BSTFA) to the sample solution.

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

-

Inject an aliquot of the derivatized or underivatized sample into the GC-MS.

d. GC-MS Conditions:

| Parameter | Recommended Conditions |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

e. Data Analysis:

-

Identify the compound by matching its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

The molecular ion peak and characteristic fragment ions will aid in structural confirmation.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol: NMR Analysis

a. Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

b. Reagents and Materials:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

-

NMR tubes

c. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

d. NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Spectral Width | 20 ppm | 240 ppm |

e. Data Analysis:

-

¹H NMR: Analyze chemical shifts, coupling constants, and integration to assign protons to their respective positions in the molecule. Expect signals for the aromatic protons, the methyl groups, and the protons on the heterocyclic ring.

-

¹³C NMR: Identify the number of unique carbon atoms and their chemical environments. Expect signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

2D NMR experiments such as COSY and HSQC can be used to further confirm the structure.

Logical Relationship for NMR Structural Elucidation

Caption: Logical workflow for NMR-based structural elucidation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-amino-5-methylphenol with an α-halopropionyl halide, followed by intramolecular cyclization.

Experimental Protocol: Synthesis

a. Reagents and Materials:

-

2-amino-5-methylphenol

-

2-bromopropionyl bromide

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

A suitable solvent (e.g., dichloromethane or acetone)

b. Procedure:

-

Dissolve 2-amino-5-methylphenol in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add 2-bromopropionyl bromide to the solution.

-

Add the base dropwise and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for the target compound.

References

Application Notes and Protocols for Antimicrobial Assays of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Note: Direct antimicrobial assay data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not currently available in the reviewed literature. The following application notes and protocols are based on the broader class of 1,4-benzoxazin-3-one derivatives and are intended to serve as a comprehensive guide for the antimicrobial evaluation of this class of compounds, including the specified molecule.

Introduction

The 1,4-benzoxazin-3-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including antimicrobial properties. Derivatives of this core structure have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This document provides a summary of reported antimicrobial activities for various 1,4-benzoxazin-3-one derivatives and detailed protocols for conducting antimicrobial susceptibility testing.

Data Presentation: Antimicrobial Activity of 1,4-Benzoxazin-3-one Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various 1,4-benzoxazin-3-one derivatives against a selection of microbial strains as reported in the literature. This data illustrates the potential of this chemical class as a source of new antimicrobial agents.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Staphylococcus aureus | 25-50 | [1] |

| Bacillus subtilis | 25 | [1] | |

| Gram-negative bacteria | 50 | [1] | |

| Candida albicans | 12.5-50 | [1] | |

| Benzoxazine-6-sulfonamide derivatives | Gram-positive bacteria | 31.25 - 62.5 | [2] |

| Gram-negative bacteria | 31.25 - 62.5 | [2] | |

| Fungi | 31.25 - 62.5 | [2] | |

| 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives | Escherichia coli | Not specified (Zone of Inhibition) | [3][5] |

| Staphylococcus aureus | Not specified (Zone of Inhibition) | [3][5] | |

| Bacillus subtilis | Not specified (Zone of Inhibition) | [3][5] |

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on standard techniques reported for the evaluation of benzoxazinone derivatives.[4][6][7]

Agar Disc Diffusion Assay

This method is a preliminary screening technique to assess the qualitative antimicrobial activity of a compound.

Materials:

-

Test compound (e.g., this compound)

-

Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial and/or fungal cultures

-

Nutrient Agar or other appropriate growth medium

-

Sterile petri dishes

-

Micropipettes

-

Incubator

-

Positive control antibiotic discs (e.g., Ampicillin, Chloramphenicol)

-

Negative control (solvent-loaded disc)

Procedure:

-

Prepare Inoculum: Grow microbial cultures in a suitable broth medium until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of an agar plate to create a uniform lawn of growth.

-

Disc Preparation and Application:

-

Dissolve the test compound in a suitable solvent to a known concentration (e.g., 1000 µg/mL).

-

Aseptically apply a fixed volume (e.g., 10 µL) of the test compound solution onto sterile filter paper discs to achieve a desired concentration per disc (e.g., 10 µ g/disc ).

-

Allow the solvent to evaporate completely from the discs in a sterile environment.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates. Ensure discs are placed firmly to make complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound

-

Sterile 96-well microtiter plates

-

Bacterial and/or fungal cultures

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Micropipettes and multichannel pipette

-

Incubator

-

Positive control antibiotic

-

Growth control (no compound) and sterility control (no inoculum) wells

Procedure:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent to a high concentration and then dilute further in the broth medium.

-

Serial Dilutions:

-

Add 100 µL of broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

-

-

Inoculation: Prepare a standardized microbial inoculum as described for the disc diffusion assay and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well (except the sterility control).

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no test compound.

-

Sterility Control: Wells containing broth only.

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Determination